2,3,3-Trimethyl-5-(trifluoromethyl)indole
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Overview
Description
2,3,3-Trimethyl-5-(trifluoromethyl)indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities The addition of trifluoromethyl groups to indoles enhances their chemical properties, making them more stable, lipophilic, and polar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-(trifluoromethyl)indole can be achieved through various methods. One common approach involves the trifluoromethylation of indole derivatives. For instance, the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions has been reported . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indole derivatives, which have enhanced stability and biological activity.
Scientific Research Applications
2,3,3-Trimethyl-5-(trifluoromethyl)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying biochemical pathways and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and mental health disorders.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2,3,3-Trimethyl-5-(trifluoromethyl)indole can be compared with other similar compounds, such as:
5-(Trifluoromethyl)indole: Another trifluoromethylated indole with similar properties but different substitution patterns.
2,3,3-Trimethylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(Trifluoromethyl)trimethylsilane: A trifluoromethylating reagent used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3,3-trimethyl-5-(trifluoromethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c1-7-11(2,3)9-6-8(12(13,14)15)4-5-10(9)16-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQKRMDHCPJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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